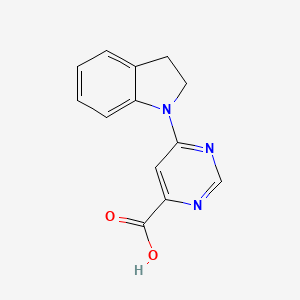

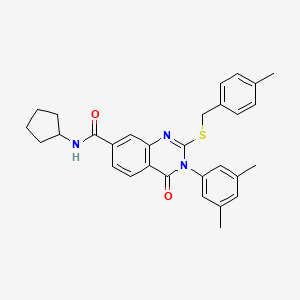

6-(2,3-dihydro-1H-indol-1-yl)pyrimidine-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

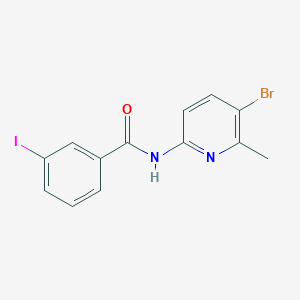

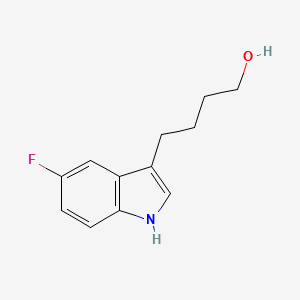

Indole derivatives, such as the one you’re asking about, are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their various biologically vital properties .

Molecular Structure Analysis

Indole derivatives consist of a pyrrole ring fused to benzene to form 2,3-benzopyrrole . The specific molecular structure of “6-(2,3-dihydro-1H-indol-1-yl)pyrimidine-4-carboxylic acid” would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

The chemical reactions involving indole derivatives can be complex and varied . Without specific information on “this compound”, it’s difficult to provide a detailed analysis.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure . For example, the melting point, solubility, and spectral properties can all be influenced by the arrangement of atoms in the molecule .Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

Several studies have synthesized and evaluated derivatives of the mentioned compound for their potent antimicrobial activities. For instance, pyrimidino derivatives have been synthesized, showing significant antimicrobial activity due to the synergism of indole and benzene nuclei. These compounds exhibited comparable to excellent results against various test microbes, indicating their potential as antimicrobial candidates (Chauhan, Siddiqi, & Dwivedi, 2017).

Anticancer Applications

Research into the anticancer potential of derivatives has also been conducted. For example, a series of 6-methyl-4-[1-(2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters were synthesized and evaluated in vitro for their antimicrobial and anticancer potential. Some compounds emerged as potent antimicrobial agents and showed promising anticancer activity against colon cancer cell lines, surpassing the effectiveness of standard drugs like 5-fluorouracil (Sharma et al., 2012).

Chemical Synthesis Applications

The versatility of this compound extends to its use as a building block in chemical syntheses, contributing to the development of various heterocyclic compounds. For instance, derivatives have been utilized in the synthesis of pyrimido[5,4-b]indole derivatives, demonstrating the compound's role in facilitating complex chemical transformations. This versatility highlights its potential in designing novel molecules with tailored properties for specific research applications (Rastorgueva et al., 2004).

Wirkmechanismus

Target of Action

It is known that indole derivatives, which include this compound, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities .

Biochemical Pathways

Indole derivatives are known to affect a broad range of biochemical pathways, leading to their diverse biological activities .

Result of Action

Indole derivatives are known to have various biological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Indole derivatives, such as 6-(2,3-dihydro-1H-indol-1-yl)pyrimidine-4-carboxylic acid, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These compounds bind with high affinity to multiple receptors, making them useful in developing new derivatives .

Cellular Effects

They are used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .

Eigenschaften

IUPAC Name |

6-(2,3-dihydroindol-1-yl)pyrimidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2/c17-13(18)10-7-12(15-8-14-10)16-6-5-9-3-1-2-4-11(9)16/h1-4,7-8H,5-6H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEWQYTRYWGCUIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C3=NC=NC(=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one](/img/structure/B2637371.png)

![N-[2-(3,5-dimethylisoxazol-4-yl)ethyl]-N,6-dimethyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2637379.png)

![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2637384.png)

![2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2637387.png)

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2-(trifluoromethyl)phenyl)azetidine-3-carboxamide](/img/structure/B2637390.png)